molecular formula C7H10N2O5S B2742981 (3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid CAS No. 855742-23-3

(3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid

Cat. No.: B2742981
CAS No.: 855742-23-3
M. Wt: 234.23
InChI Key: ABSWQWNBMXYAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid (CAS: 855742-23-3) is a synthetic organic compound featuring a substituted isoxazole core. Its structure includes a 3,5-dimethylisoxazole ring linked via a sulfonylamino group to an acetic acid moiety. This configuration confers unique physicochemical properties, such as moderate solubility in polar solvents due to the sulfonylamino and carboxylic acid functional groups. Industrially, it is produced at 99% purity and supplied in bulk quantities, suggesting its utility as a pharmaceutical intermediate or research chemical .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O5S/c1-4-7(5(2)14-9-4)15(12,13)8-3-6(10)11/h8H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSWQWNBMXYAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid typically involves the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties
Research has highlighted the potential of (3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid derivatives as anticancer agents. For instance, derivatives containing the 3,5-dimethylisoxazole moiety have been identified as effective inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene transcription associated with cancer progression. In particular, one study reported that a bivalent inhibitor based on this compound significantly inhibited the proliferation of colorectal cancer cells (IC50 = 162 nM) and demonstrated notable antitumor efficacy in vivo, with a tumor suppression rate of 56.1% in mouse models .

Mechanistic Insights
The mechanism of action involves the compound acting as an acetyl-lysine bioisostere, effectively mimicking acetylated lysine residues to disrupt interactions between acetylated histones and bromodomains. This disruption can lead to altered gene expression profiles that favor apoptosis in cancer cells . The ability to modulate key proteins involved in cell cycle regulation and apoptosis makes these compounds valuable candidates for therapeutic development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of synthesized compounds. For example, studies have shown that derivatives synthesized through specific pathways exhibit distinct structural features that correlate with their biological activity .

Pharmacological Applications

Inhibitors of Epigenetic Modifications
The compound's derivatives are being explored as inhibitors of epigenetic modifications due to their ability to selectively bind to bromodomains. This binding inhibits the recognition of acetylated lysines on histones, thereby influencing chromatin remodeling and gene expression . The selectivity for different bromodomains allows for tailored therapeutic strategies targeting specific cancers or diseases influenced by epigenetic changes.

Potential in Neurodegenerative Diseases
There is emerging interest in the application of this compound derivatives in neurodegenerative diseases where dysregulation of histone acetylation is implicated. By modulating bromodomain activity, these compounds may restore normal gene expression patterns involved in neuronal survival and function .

Table: Summary of Key Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer TherapyIdentified as an effective BRD4 inhibitor with significant antiproliferative effects on colorectal cancer cells.
EpigeneticsDemonstrated selective binding to bromodomains, impacting gene transcription regulation.
Structural AnalysisUtilized advanced spectroscopic techniques to confirm synthesis pathways and structural integrity.
NeurobiologyProposed potential applications in neurodegenerative diseases through modulation of epigenetic factors.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Compound 1 : this compound

  • Structure: 3,5-Dimethylisoxazole + sulfonylamino linker + acetic acid.
  • Methyl groups on the isoxazole likely increase metabolic stability compared to bulkier substituents .

Compound 2 : {[(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl}acetic acid

  • Structure: Replaces the sulfonylamino group with a sulfanyl (thioether) linker.
  • Thioethers are more lipophilic, which could enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidation .

Compound 3 : 4-Isoxazolepropanoic acid, 3,5-diphenyl (CAS: 430531-00-3)

  • Structure: Diphenyl-substituted isoxazole + propanoic acid chain.
  • Key Differences: Phenyl groups introduce steric bulk and lipophilicity, likely reducing solubility. The longer propanoic acid chain may alter binding kinetics compared to acetic acid derivatives .

Compound 4 : Flavone Acetic Acid (FAA; NSC 347512)

  • Structure : Flavone backbone + acetic acid.
  • Key Differences: As a flavonoid, FAA’s planar aromatic system interacts with biological targets (e.g., cytokines) differently from isoxazole-based compounds. FAA’s immunomodulatory effects, such as inducing interferon-γ and TNF-α, are dose-dependent (>150 mg/kg in mice) and linked to tumor ATP depletion .

Inferences :

  • Compound 1 ’s sulfonamide group may favor interactions with charged or polar enzyme active sites, akin to sulfonamide drugs. Its methyl groups could reduce cytochrome P450-mediated metabolism compared to Compound 3’s phenyl substituents .
  • Compound 3 ’s diphenyl groups may confer selectivity for hydrophobic targets but limit bioavailability.
  • FAA (Compound 4) demonstrates that acetic acid derivatives can exert potent immunotherapeutic effects, though its mechanism is distinct from isoxazole-based compounds .

Biological Activity

(3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features that enhance interactions with various biological targets. Key activities include:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It exhibits activity against a range of pathogens, suggesting potential use in treating infections.
  • Neuromodulatory Effects : The compound may influence neurotransmitter systems, which could have implications for neurological disorders.
  • Apoptosis Induction : Studies indicate that this compound can promote apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic factors such as Bax. This dual mechanism enhances the efficacy of the compound in cancer therapy .
  • Cell Cycle Arrest : The compound influences cell cycle regulation, particularly through the modulation of p21WAF-1 expression. Increased levels of p21WAF-1 correlate with reduced cell proliferation rates in various cancer cell lines .
  • BRD4 Inhibition : Recent research highlights the compound's role as a bromodomain-containing protein 4 (BRD4) inhibitor, which is crucial for regulating gene transcription involved in cancer progression. This inhibition was linked to significant antitumor effects in colorectal cancer models .

Table 1: Antitumor Activity (IC50 Values)

CompoundCell LineIC50 (nM)Mechanism of Action
22HCT116162BRD4 inhibition
3HL-6095.4Apoptosis induction
6HL-6085.6Cell cycle arrest

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)Reference Compound
S. aureus15Chloramphenicol
E. coli10Ampicillin

Case Studies

  • Colorectal Cancer Study : A study evaluated the efficacy of a dimerized derivative of this compound against HCT116 cells. The results demonstrated a substantial reduction in cell viability with an IC50 value of 162 nM, indicating strong antitumor potential through BRD4 inhibition .
  • HL-60 Cell Line Analysis : The cytotoxic effects on HL-60 cells revealed that the compound could significantly induce apoptosis and arrest the cell cycle, with IC50 values suggesting high potency compared to other known agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (3,5-Dimethyl-isoxazole-4-sulfonylamino)-acetic acid derivatives?

  • Methodology : Use reflux conditions (e.g., DMSO solvent, 18 hours) followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to improve purity and yield. Adjust stoichiometry of intermediates like 2,4-dichlorophenoxyacetic acid hydrazide and monitor reaction progress via TLC or HPLC .
  • Key Parameters : Solvent choice, reflux duration, and crystallization protocols significantly impact yield (e.g., 65% yield achieved in a related isoxazole synthesis ).

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology : Use IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹). NMR (¹H/¹³C) identifies methyl groups (δ 2.1–2.5 ppm for CH₃) and acetic acid protons (δ 3.7–4.2 ppm). Compare spectral data to structurally similar compounds (e.g., 4-Amino-3,5-dimethylisoxazole) for validation .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

  • Methodology : Perform in vitro assays using target enzymes (e.g., dehydrogenases or proteases). Prepare serial dilutions of the compound (1–100 µM) and measure inhibition via spectrophotometric kinetics (e.g., NADH depletion for dehydrogenases). Include controls (e.g., 4-hydroxybenzoic acid) to validate assay conditions .

Advanced Research Questions

Q. How to resolve contradictions in spectral data when synthesizing isoxazole-sulfonamide derivatives?

  • Methodology : If IR/NMR data deviate from expected patterns (e.g., unexpected CO bands at 1710 cm⁻¹ instead of 1660 cm⁻¹), verify reaction intermediates via X-ray crystallography or high-resolution mass spectrometry (HRMS) . For example, IR discrepancies in isoxazole derivatives were resolved by confirming the absence of keto-enol tautomerism .

Q. What metabolic flux analysis (MFA) strategies can elucidate the compound’s impact on bacterial pathways?

  • Methodology : Construct a metabolic network model using substrate utilization rates (e.g., glucose consumption via HPLC) and product formation (e.g., acetate quantification). Apply pseudo-steady-state assumptions and calculate fluxes using matrix algebra (e.g., MINVERSE/MMULT in Excel). Compare wild-type vs. engineered strains to identify pathway bottlenecks .

Q. How does this compound influence protein expression under acidic stress?

  • Methodology : Use 2D-PAGE with IPG strips (pH 4–7) and SDS-PAGE to separate proteins from treated bacterial cultures. Identify differentially expressed spots (≥50% intensity change) via Coomassie staining and MALDI-TOF/MS. For example, upregulated glutamine synthetase in engineered Acetobacter pasteurianus mitigated intracellular acidification .

Q. What strategies validate the stability of this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies by incubating the compound at pH 2–9 (buffered solutions) and 25–60°C. Monitor degradation via HPLC-UV at 254 nm. For sulfonamides, acidic conditions often hydrolyze sulfonyl groups, requiring lyophilization or inert storage (N₂ atmosphere) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between computational predictions and experimental results?

  • Methodology : Re-evaluate docking simulations (e.g., AutoDock Vina) by adjusting protonation states of the sulfonamide group at physiological pH. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, unaccounted solvation effects in simulations may explain mismatches with in vitro data .

Q. Why do certain synthetic routes yield isomeric byproducts, and how can they be minimized?

  • Methodology : Analyze reaction intermediates via LC-MS to identify competing pathways (e.g., nucleophilic attack at alternative sites on the isoxazole ring). Optimize regioselectivity by modifying reaction conditions (e.g., lower temperature for hydroxylamine reactions) or using directing groups .

Tables

Table 1 : Key Spectral Data for Validation

Functional GroupIR Range (cm⁻¹)¹H NMR (δ, ppm)Source
Isoxazole ring1550–1600-
Sulfonamide (S=O)1150–1350-
Acetic acid (CH₂)-3.7–4.2

Table 2 : Metabolic Flux Comparison in Engineered Strains

PathwayWild-Type Flux (%)Engineered Strain Flux (%)ChangeSource
Ethanol → Acetate7289+17
TCA Cycle4528-17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.